5-(2H-Chromen-3-ylmethylene)-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one

Description

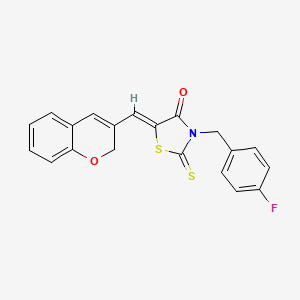

The compound 5-(2H-Chromen-3-ylmethylene)-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a Z-configured exocyclic double bond linking the chromene moiety to the thiazolidinone core. The 4-fluorobenzyl group at the N3 position introduces electron-withdrawing effects, enhancing metabolic stability and modulating intermolecular interactions.

Properties

CAS No. |

618074-32-1 |

|---|---|

Molecular Formula |

C20H14FNO2S2 |

Molecular Weight |

383.5 g/mol |

IUPAC Name |

(5Z)-5-(2H-chromen-3-ylmethylidene)-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C20H14FNO2S2/c21-16-7-5-13(6-8-16)11-22-19(23)18(26-20(22)25)10-14-9-15-3-1-2-4-17(15)24-12-14/h1-10H,11-12H2/b18-10- |

InChI Key |

CWSILSUGWFZSGL-ZDLGFXPLSA-N |

Isomeric SMILES |

C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-Chromen-3-ylmethylene)-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one with 2H-chromen-3-carbaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2H-Chromen-3-ylmethylene)-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, dimethylformamide, and heat.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiazolidinone derivatives.

Substitution: Substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 5-(2H-Chromen-3-ylmethylene)-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2H-chromene derivatives with thiazolidinone precursors. The reaction often employs various catalysts and solvents to optimize yield and purity.

Antimicrobial Activity

Numerous studies have indicated that thiazolidinone derivatives exhibit potent antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

| Study | Compound Tested | Activity | Reference |

|---|---|---|---|

| 1 | 5-(2H-Chromen...) | Antibacterial | |

| 2 | Thiazolidinone derivatives | Antifungal | |

| 3 | Various thiazolidinones | Antitubercular |

Anticancer Properties

The compound has shown promise in anticancer research. Thiazolidinones are known to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.

| Study | Compound Tested | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 1 | Thiazolidinone derivatives | HeLa cells | 14.9 | |

| 2 | Novel thiazolidinones | K562 cells | 8.5 - 14.9 |

Neuroprotective Effects

Research has suggested that thiazolidinone derivatives may possess neuroprotective effects, potentially serving as therapeutic agents for neurodegenerative diseases.

Case Studies

Several case studies highlight the therapeutic potential of thiazolidinone derivatives:

- Antimicrobial Efficacy : A study demonstrated that a series of thiazolidinones exhibited significant antibacterial activity against resistant strains of bacteria, emphasizing their potential as novel antibiotics.

- Anticancer Research : In vitro studies revealed that specific thiazolidinone derivatives induced apoptosis in various cancer cell lines, suggesting their use in cancer therapy.

Mechanism of Action

The mechanism of action of 5-(2H-Chromen-3-ylmethylene)-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins involved in disease processes. For example, its anticancer activity could be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Variations on the Benzyl Group

- 4-Fluorobenzyl vs. 4-Methoxybenzyl (): The substitution of 4-fluorobenzyl (electron-withdrawing) with 4-methoxybenzyl (electron-donating) alters electronic properties and steric bulk.

- 4-Fluorobenzyl vs. 2-Chlorobenzyl (): Chlorine’s larger atomic radius and lower electronegativity compared to fluorine reduce hydrogen-bonding capacity but increase steric hindrance. For example, 3-(2-chlorobenzyl)-5-(chromen-3-ylmethylene)-2-thioxothiazolidin-4-one (CID 5911211) has a molecular formula of C20H14ClNO2S2 and a molar mass of 407.91 g/mol, slightly heavier than the 4-fluorobenzyl analogue .

Arylidene Modifications

Chromen-3-ylmethylene vs. Pyrazol-4-ylmethylene ():

Compounds like BH33324 (CAS 623935-27-3) replace the chromene group with a pyrazole ring, introducing conformational flexibility. The chromene’s planar structure may improve π-π stacking with aromatic residues in kinase binding pockets, as seen in DYRK1A inhibitors () .

Physicochemical and Computational Insights

Molecular Geometry ():

Crystal structures of related compounds (e.g., 5Z-2-hydroxybenzylidene derivatives) confirm the Z-configuration’s role in maintaining planarity, critical for π-stacking. DFT studies (, Section 2.2) predict similar stabilization for the chromene-fluorobenzyl combination .- For example, the 4-fluorobenzyl derivative (logP ~3.5) is less lipophilic than the 4-methoxy counterpart (logP ~4.2) .

Biological Activity

5-(2H-Chromen-3-ylmethylene)-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one is a compound of significant interest due to its potential biological activities. This thiazolidinone derivative is characterized by its unique structural features, which may contribute to various pharmacological effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

Structural Characteristics

The molecular formula of the compound is , with a complex structure that includes a chromenyl moiety and a thiazolidinone core. The compound's structure can be represented as follows:

- Molecular Structure :

- SMILES : C1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F

- InChIKey : CWSILSUGWFZSGL-UHFFFAOYSA-N

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several promising areas:

- Anticancer Activity : Thiazolidinone derivatives have been studied for their anticancer properties. For example, compounds similar to thiazolidinones have shown the ability to induce apoptosis in cancer cells through various mechanisms, including the activation of intrinsic and extrinsic pathways . The potential of this compound in this context remains to be fully explored.

- Enzyme Inhibition : Thiazolidinones are known to inhibit specific enzymes, such as protein tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling and cancer progression. Some derivatives have displayed significant inhibitory activity against PTP1B, with IC50 values indicating their potency .

- Antioxidant Properties : Preliminary studies on related thiazolidinones suggest potential antioxidant activity. This property could be beneficial in mitigating oxidative stress-related diseases .

Case Studies and Research Findings

While specific studies on the compound are scarce, insights can be drawn from related thiazolidinone derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.